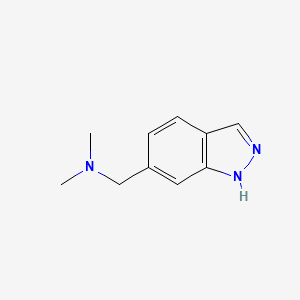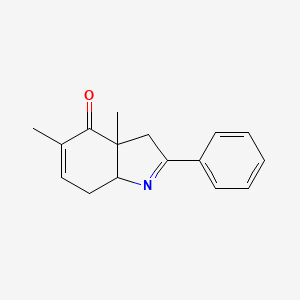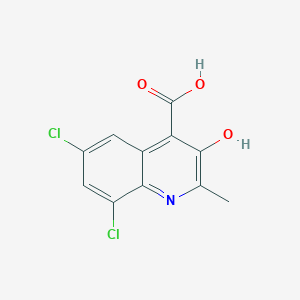
2-(tert-Butylamino)ethyl methacrylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butylamino)ethyl methacrylate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a methacrylate ester with a tert-butylamino group attached to the ethyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)ethyl methacrylate hydrochloride typically involves the reaction of methacrylic acid with 2-(tert-butylamino)ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The reaction is monitored using advanced analytical techniques to ensure consistency and quality. The final product is often stabilized with inhibitors such as monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butylamino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with pendant amine functionality.
Substitution Reactions: The tert-butylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester group.
Major Products Formed
Polymerization: Poly(2-(tert-butylamino)ethyl methacrylate) with various molecular weights.
Substitution: Substituted amines or amides depending on the reagents used.
Hydrolysis: Methacrylic acid and 2-(tert-butylamino)ethanol
Wissenschaftliche Forschungsanwendungen
2-(tert-Butylamino)ethyl methacrylate hydrochloride has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers with applications in coatings, adhesives, and drug delivery systems.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery and as a component in medical devices.
Industry: Utilized as a monomer in the production of specialty polymers and as a stabilizer in various formulations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diisopropylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- 2-Aminoethyl methacrylate hydrochloride
Uniqueness
2-(tert-Butylamino)ethyl methacrylate hydrochloride is unique due to its tert-butylamino group, which provides steric hindrance and influences the polymerization process. This results in polymers with distinct properties compared to those synthesized from similar compounds. The presence of the hydrochloride salt also enhances its solubility and stability in various solvents .
Eigenschaften
| 23158-89-6 | |
Molekularformel |
C10H20ClNO2 |
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)9(12)13-7-6-11-10(3,4)5;/h11H,1,6-7H2,2-5H3;1H |
InChI-Schlüssel |
JFXIVKSCAJLVOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCNC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)



![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)

![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)
